N-[2-(2-bromo-6-chloro-4-methylphenoxy)ethyl]butan-1-amine;oxalic acid
Overview
Description
N-[2-(2-bromo-6-chloro-4-methylphenoxy)ethyl]butan-1-amine;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a bromo-chloro-methylphenoxy group attached to an ethylbutanamine backbone, combined with oxalic acid.
Scientific Research Applications
N-[2-(2-bromo-6-chloro-4-methylphenoxy)ethyl]butan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules are investigated to understand its potential as a biochemical probe.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-bromo-6-chloro-4-methylphenoxy)ethyl]butan-1-amine typically involves multiple steps, starting with the preparation of the bromo-chloro-methylphenoxy intermediate. This intermediate is then reacted with ethylbutanamine under controlled conditions to form the desired compound. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon to facilitate the coupling reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction parameters such as temperature, pressure, and pH is crucial to optimize the production process and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-bromo-6-chloro-4-methylphenoxy)ethyl]butan-1-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Halogen substitution reactions can occur, where the bromine or chlorine atoms are replaced by other functional groups using reagents like sodium iodide or silver nitrate.
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperatures (ranging from -10°C to 100°C) and inert atmospheres (e.g., nitrogen or argon) to prevent unwanted side reactions. Solvents like acetonitrile, tetrahydrofuran, and dimethyl sulfoxide are commonly used to dissolve the reactants and facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while substitution reactions can produce a variety of halogenated derivatives.
Mechanism of Action
The mechanism by which N-[2-(2-bromo-6-chloro-4-methylphenoxy)ethyl]butan-1-amine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger a cascade of biochemical events, leading to the desired physiological or chemical outcome.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Double half-Heusler alloys: Compounds with tunable properties, used in thermoelectric applications.
Uniqueness
N-[2-(2-bromo-6-chloro-4-methylphenoxy)ethyl]butan-1-amine stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential applications. Unlike dichloroaniline, which is primarily used in industrial applications, this compound has broader research implications in chemistry, biology, and medicine.
Properties
IUPAC Name |
N-[2-(2-bromo-6-chloro-4-methylphenoxy)ethyl]butan-1-amine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrClNO.C2H2O4/c1-3-4-5-16-6-7-17-13-11(14)8-10(2)9-12(13)15;3-1(4)2(5)6/h8-9,16H,3-7H2,1-2H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCQUCXRDUYXZHV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCOC1=C(C=C(C=C1Br)C)Cl.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BrClNO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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